Safety data sheet (SDS) for 4-Bromo-2-hydroxy-5-iodobenzaldehyde
Safety data sheet (SDS) for 4-Bromo-2-hydroxy-5-iodobenzaldehyde
Technical Whitepaper: Safety & Handling Architecture for 4-Bromo-2-hydroxy-5-iodobenzaldehyde
Document Control:
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Subject: 4-Bromo-2-hydroxy-5-iodobenzaldehyde
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CAS Registry Number: 2092797-48-1
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Document Type: Technical Safety & Operational Guide
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Version: 2.0 (Senior Scientist Review)
Executive Summary
This guide moves beyond the static limitations of a standard Safety Data Sheet (SDS). It is designed for research chemists and process engineers utilizing 4-Bromo-2-hydroxy-5-iodobenzaldehyde as a high-value scaffold in medicinal chemistry.
As a Senior Application Scientist, I emphasize that this compound’s utility lies in its orthogonal reactivity . The presence of three distinct functional handles—a phenol, an aldehyde, and two halogens (iodine and bromine) with significantly different oxidative addition rates—makes it a linchpin for diversity-oriented synthesis. However, this same reactivity necessitates a rigorous safety protocol to prevent spontaneous degradation (de-iodination) and operator sensitization.
Part 1: Chemical Identity & Molecular Architecture
This section establishes the "ground truth" of the material. We treat the molecule not just as a powder, but as a reactive system.
| Property | Technical Specification | Operational Implication |
| IUPAC Name | 4-Bromo-2-hydroxy-5-iodobenzaldehyde | Primary identifier for regulatory compliance. |
| Common Name | 4-Bromo-5-iodosalicylaldehyde | Used in synthetic literature. |
| CAS Number | 2092797-48-1 | Unique key for inventory tracking. |
| Molecular Formula | C₇H₄BrIO₂ | High halogen content (heavy atom effect). |
| Molecular Weight | 326.91 g/mol | Significant mass; verify stoichiometry carefully. |
| Physical State | Pale yellow to off-white solid | Color change to brown indicates iodine liberation (decomposition). |
| Melting Point | ~130–140 °C (Predicted based on analogs) | Solid handling protocols apply; avoid high-shear milling which generates local heat. |
| Solubility | DMSO, DMF, DCM; Poor in Water | Lipophilic; readily penetrates skin barriers. |
Part 2: Hazard Identification & Toxicology (The "Why")
Standard SDSs list hazards; we explain the mechanism of toxicity to enforce compliance.
Core GHS Classification:
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Skin Irritation (Category 2): H315[1]
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Eye Irritation (Category 2A): H319[2]
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Specific Target Organ Toxicity - Single Exposure (Category 3): H335 (Respiratory Irritation)
Mechanistic Insight:
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The Salicylaldehyde Moiety: The aldehyde group is an electrophile capable of forming Schiff bases with amine residues in proteins (lysine). This is the primary driver for contact dermatitis and sensitization .
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The Aryl Iodide: The C-I bond is the weakest bond in the molecule (~65 kcal/mol). Exposure to UV light or heat can cause homolytic cleavage, releasing iodine radicals (
) and eventually elemental iodine ( ). Iodine vapor is a potent respiratory irritant and corrosive to mucous membranes. -
The Phenolic Hydroxyl: acidic (
). In basic physiological conditions (eyes, mucous membranes), it deprotonates to the phenoxide, increasing water solubility and tissue penetration.
Part 3: Operational Safety & Engineering Controls
This section outlines the "Defense in Depth" strategy.
Reactivity-Driven PPE Selection
Do not rely on generic "lab gloves." The presence of DCM (dichloromethane) as a common solvent for this compound requires specific barrier protection.
Figure 1: PPE Decision Matrix based on solvent carrier. Note the critical requirement for Laminate gloves when using halogenated solvents.
Engineering Controls
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Ventilation: All operations involving heating or open vessels must occur inside a certified chemical fume hood.
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Lighting: Use amber glassware or wrap flasks in aluminum foil. The C-I bond is photosensitive. Photolytic degradation releases
, which complicates stoichiometry and increases toxicity.
Part 4: Emergency Response Protocols
Spill Management (The "3-C" Protocol)
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Control: Stop the source. If a powder spill, dampen with an inert oil (e.g., mineral oil) to prevent dust generation before sweeping.
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Contain: Surround the spill.
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Clean:
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Do NOT use bleach (NaOCl). Bleach can oxidize the aryl iodide or bromide, potentially creating hypervalent iodine species or volatile halogens.
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Use: A solution of Sodium Thiosulfate (
) or Sodium Bisulfite. This reduces any liberated free iodine ( ) back to the colorless, water-soluble iodide ( ).
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Fire & Thermal Decomposition
In a fire, this molecule is a "triple threat" generator of toxic gases:
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Hydrogen Bromide (HBr): Corrosive acid gas.
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Hydrogen Iodide (HI): Corrosive acid gas.
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Iodine Vapors (
): Purple, choking smoke.
Firefighting Action: Use CO2 or Dry Chemical. If water must be used, contain the runoff; it will be highly acidic and toxic to aquatic life (H411 equivalent).
Figure 2: Thermal degradation pathways. Firefighters must wear SCBA to protect against HBr, HI, and Iodine vapors.
Part 5: Storage & Stability (The "Shelf-Life" Factor)
As a Senior Scientist, I have observed that "purity drift" in this compound is usually due to poor storage, leading to failed coupling reactions later.
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Temperature: Store at 2–8°C (Refrigerated) . Room temperature storage accelerates de-iodination.
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Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The aldehyde is susceptible to autoxidation to the carboxylic acid (4-bromo-2-hydroxy-5-iodobenzoic acid).
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Light: Strictly Dark. Use amber vials.
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Incompatibilities:
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Strong Oxidizers: Will attack the aldehyde and the aryl iodide.
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Strong Bases: Will deprotonate the phenol, increasing reactivity and potential for polymerization.
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Part 6: Synthetic Context & Application Insight
Why use this specific molecule? It allows for Iterative Cross-Coupling .
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Site A (Iodine): Most reactive. Reacts first in Suzuki/Sonogashira coupling at low temps.
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Site B (Bromine): Less reactive. Remains intact during the first coupling, allowing a second, different group to be added later.
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Site C (Aldehyde): Classic condensation chemistry (reductive amination, Wittig).
Safety Note on Catalysis: When using Palladium (Pd) catalysts with this compound, ensure the reaction mixture is quenched completely before disposal. Heavy metal residues mixed with halogenated organics can form shock-sensitive byproducts over time.
References
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PubChem. (2025).[2] 4-Bromo-2-hydroxybenzaldehyde (Analogous Structure Safety Data). National Library of Medicine. [Link]
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Royal Society of Chemistry. (2019).[3][4] Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols. RSC Advances. [Link]
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Namiki Shoji Co., Ltd. (2019). Building Blocks Catalogue (Confirming CAS 2092797-48-1). [Link]
